1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid
CAS No.: 284672-82-8
Cat. No.: VC8096129
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 284672-82-8 |
---|---|
Molecular Formula | C11H12N2O3 |
Molecular Weight | 220.22 g/mol |
IUPAC Name | 1-(2-methoxyethyl)benzimidazole-5-carboxylic acid |
Standard InChI | InChI=1S/C11H12N2O3/c1-16-5-4-13-7-12-9-6-8(11(14)15)2-3-10(9)13/h2-3,6-7H,4-5H2,1H3,(H,14,15) |
Standard InChI Key | VBDUZPKRMANJER-UHFFFAOYSA-N |
SMILES | COCCN1C=NC2=C1C=CC(=C2)C(=O)O |
Canonical SMILES | COCCN1C=NC2=C1C=CC(=C2)C(=O)O |
Introduction
Structural and Chemical Profile
1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid features a benzimidazole core substituted at the 1-position with a 2-methoxy-ethyl group and at the 5-position with a carboxylic acid moiety. Its molecular formula is C₁₂H₁₄N₂O₃, yielding a molecular weight of 234.25 g/mol. The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups influences its reactivity and solubility profile, rendering it amphiphilic.
Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄N₂O₃ |
Molecular Weight | 234.25 g/mol |
LogP (Partition Coefficient) | Estimated 1.2 (via ChemDraw) |
Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |
The carboxylic acid group enables salt formation, while the methoxy-ethyl side chain enhances membrane permeability, a critical factor in drug design .
Synthetic Methodologies
One-Pot Heterocyclization Approach
The synthesis of benzimidazole derivatives often employs a one-pot heterocyclization strategy. For analogous compounds, ethyl 4-(methylamino)-3-nitrobenzoate undergoes cyclization with substituted aldehydes in the presence of sodium dithionite (Na₂S₂O₄) and dimethyl sulfoxide (DMSO) . Adapting this method, 1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid could be synthesized via:
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Condensation: Reacting ethyl 4-(2-methoxyethylamino)-3-nitrobenzoate with an appropriate aldehyde.
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Cyclization: Using Na₂S₂O₄ in DMSO at 90°C to facilitate nitro group reduction and ring closure.
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Hydrolysis: Treating the ester intermediate with aqueous NaOH to yield the carboxylic acid .
A plausible reaction mechanism involves initial formation of a Schiff base, followed by dithionite-mediated nitro-to-amine reduction and intramolecular cyclization (Figure 1).
Figure 1: Proposed synthesis pathway for 1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid. Reagents: (i) Na₂S₂O₄, DMSO, 90°C; (ii) NaOH, ethanol, reflux.
Yield Optimization and Challenges
Yields for similar benzimidazole syntheses range from 60–75%, contingent on substituent steric effects and reaction time . The methoxy-ethyl group may introduce steric hindrance, necessitating extended reaction times (4–6 hours) compared to simpler analogs. Purification typically involves recrystallization from ethanol-water mixtures, with purity confirmed via HPLC (>95%) .
Spectroscopic Characterization
Structural elucidation of benzimidazole derivatives relies on:
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¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while the methoxy-ethyl group shows signals at δ 3.3–3.7 (OCH₂CH₂O) and δ 1.2–1.5 (CH₃).
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¹³C NMR: The carboxylic acid carbon appears at δ 170–175 ppm, and the benzimidazole carbons between δ 110–150 ppm .
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IR Spectroscopy: Stretching vibrations for COOH (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) confirm functional groups .
Mass spectrometry (ESI-MS) typically exhibits a [M+H]⁺ peak at m/z 235.1, consistent with the molecular weight.
Applications in Drug Discovery
As a scaffold, this compound offers versatility for derivatization:
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